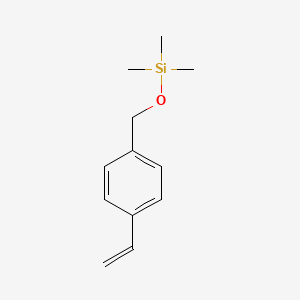

(Vinylbenzyloxy)trimethylsilane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

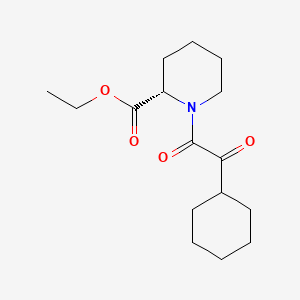

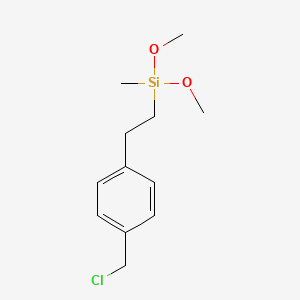

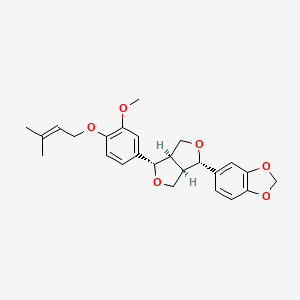

“(Vinylbenzyloxy)trimethylsilane” is an organosilicon compound with the molecular formula C12H18OSi and a molecular weight of 206.36 . It appears as a colorless liquid .

Synthesis Analysis

The preparation of (vinylphenoxy) trimethylsilane, which is structurally similar to this compound, is usually obtained by a silane coupling reaction. A common preparation method involves reacting trimethylsilane with phenol in the presence of hydrochloric acid and introducing ethylene gas for an addition reaction .Molecular Structure Analysis

The molecular structure of this compound consists of a vinylbenzyloxy group attached to a trimethylsilane group . The trimethylsilane group consists of three methyl groups bonded to a silicon atom .Chemical Reactions Analysis

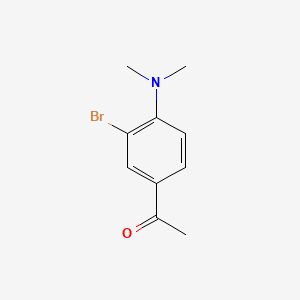

Trimethylsilyl groups, like the one in this compound, are known to be used as temporary protecting groups during chemical synthesis . They can also make compounds more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

This compound has a density of 0.96 g/cm3, a boiling point of 56-60°C at 0.15mmHg, and a refractive index of 1.5370 . It is sensitive and reacts slowly with moisture/water . It is soluble in organic solvents such as ethanol, dimethylformamide, and chloroform at room temperature .Wissenschaftliche Forschungsanwendungen

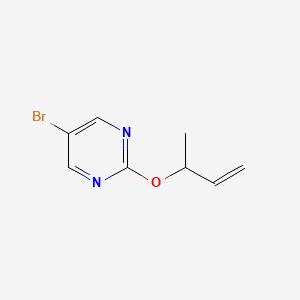

Photochemical Reactions : The study by Raviola et al. (2014) explored the photochemical generation of methoxy-substituted α,n-didehydrotoluenes from (chloromethoxybenzyl)trimethylsilanes. This research highlights the potential of vinylbenzyloxy trimethylsilane derivatives in photochemical applications, such as the generation of reactive intermediates (Raviola et al., 2014).

Synthesis of Derivatives : Shimizu et al. (1987) demonstrated the synthesis of (1-halo-1-alkenyl)trimethylsilanes from vinyl halides. This research is crucial for understanding how (Vinylbenzyloxy)trimethylsilane can be utilized in the synthesis of various chemical derivatives (Shimizu, Shibata, & Tsuno, 1987).

Oligomerization Studies : The oligomerization of vinyl- and ethynyl-trimethylsilanes was investigated by Yur'ev et al. (1979), providing insights into the polymerization behavior of these compounds and their potential in creating new polymeric materials (Yur'ev et al., 1979).

Material Science Applications : Research by Rangou et al. (2011) on Poly(vinyl trimethylsilane) and its block copolymers has shown promising applications in the field of thin-film composite membranes, especially for gas separation and filtration technologies (Rangou et al., 2011).

Organometallic Chemistry : Studies on the reactivity of the silicon-carbon double bond in substituted 1,1-dimethylsilenes, which are related to vinyltrimethylsilane, provide valuable insights into the field of organometallic chemistry and the synthesis of organosilicon compounds (Leigh et al., 1999).

Wirkmechanismus

Target of Action

The primary target of (Vinylbenzyloxy)trimethylsilane, also known as (m,p-vinylbenzyloxy)trimethylsilane, is the electrophilic center in a reaction . The compound is involved in electrophilic substitution of unsaturated silanes .

Mode of Action

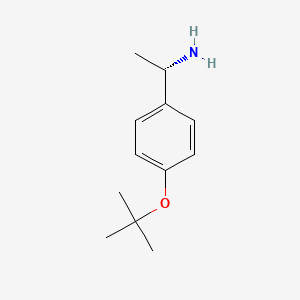

The compound interacts with its targets through electrophilic substitution . The carbon-silicon bond in the compound is highly electron-releasing and can stabilize a positive charge in the β position through hyperconjugation . Electrophiles become bound to the carbon γ to the silyl group . After the formation of the carbon-electrophile bond, silicon elimination is assisted by a nucleophile .

Biochemical Pathways

The compound affects the electrophilic substitution pathway of unsaturated silanes . The electron-releasing strength of the carbon-silicon bond controls the site of reaction and stereoselectivity . Formation of the new carbon-carbon bond is at the β position of vinylsilanes .

Pharmacokinetics

The compound has a boiling point of 56-60°c/015mmHg, a density of 096 g/cm³, and a refractive index of 15370 . It is stored below 5° C and reacts slowly with moisture/water . These properties may impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond at the β position of vinylsilanes . This leads to the generation of new compounds, such as (2-bromopropyl)trimethylsilane and (2-iodoethyl)trimethylsilane .

Action Environment

Environmental factors, such as the presence of electrophiles and nucleophiles, influence the compound’s action, efficacy, and stability . The compound’s action is also influenced by the electron-releasing strength of the carbon-silicon bond . The compound is less electropositive than other metals employed in electrophilic additions, so stronger electrophiles are required .

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)methoxy-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OSi/c1-5-11-6-8-12(9-7-11)10-13-14(2,3)4/h5-9H,1,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAVSZHAQJIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCC1=CC=C(C=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.